molecular formula C16H17BrO B12340198 Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-

Cat. No.: B12340198
M. Wt: 305.21 g/mol
InChI Key: UIDSXRJUKUIFGY-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C16H17BrO It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 2-position and a 4-[(4-ethylphenyl)methyl] group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- typically involves the bromination of benzenemethanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and benzylic alcohol group play key roles in its reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is unique due to the presence of both the bromine atom and the 4-[(4-ethylphenyl)methyl] group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

[2-bromo-4-[(4-ethylphenyl)methyl]phenyl]methanol

InChI

InChI=1S/C16H17BrO/c1-2-12-3-5-13(6-4-12)9-14-7-8-15(11-18)16(17)10-14/h3-8,10,18H,2,9,11H2,1H3

InChI Key

UIDSXRJUKUIFGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CO)Br

Origin of Product

United States

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